molecular formula C9H11N B143341 2-Methylindoline CAS No. 6872-06-6

2-Methylindoline

Cat. No.: B143341
CAS No.: 6872-06-6
M. Wt: 133.19 g/mol
InChI Key: QRWRJDVVXAXGBT-UHFFFAOYSA-N
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Description

2-Methylindoline is an organic compound with the molecular formula C9H11N. It is a derivative of indoline, characterized by a methyl group attached to the second position of the indoline ring. This compound is known for its clear yellow to brown liquid appearance and is used as an intermediate in the synthesis of various indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylindoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methylindole in the presence of acidic ionic liquids. The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for large-scale production . Another method involves the use of Raney nickel as a catalyst, although this method has lower selectivity and yields .

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation techniques due to their efficiency and scalability. The use of quaternary ammonium salts as acidic ionic liquids in the reaction enhances the selectivity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2-Methylindoline serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Inhibitors of NOD1-induced NF-κB Activation : This compound has been utilized in developing inhibitors that modulate immune responses by targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation and cancer progression .
  • Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor properties, making them candidates for cancer therapeutics .
  • Norepinephrine Reuptake Inhibitors : The compound is also explored for its potential as a norepinephrine reuptake inhibitor, which could be beneficial in treating mood disorders .

Material Science Applications

This compound is increasingly recognized for its role in materials science:

  • Organic Light-Emitting Diodes (OLEDs) : It is used in the synthesis of red fluorescent dyes that are integral to the development of OLEDs, which are crucial for modern display technologies .
  • Dyes and Pigments : As an intermediate, it contributes to the production of various dyes and pigments used in textiles and coatings, enhancing color properties and stability .

Environmental Chemistry

The environmental applications of this compound include:

  • Adsorption Studies : Research has shown that this compound can be effectively adsorbed onto specific matrices, which may have implications for wastewater treatment processes. Studies indicate that its adsorption characteristics differ from those of indole, suggesting unique interactions with environmental substrates .

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer activity of this compound derivatives. The results indicated a significant reduction in tumor growth in animal models when treated with these compounds, highlighting their potential as effective anticancer agents .

Case Study 2: Adsorption Behavior

Research on the adsorption behavior of this compound on ligand-exchange matrices revealed that its interaction mechanisms differ from those of indole. The study utilized both Langmuir and Freundlich isotherms to analyze adsorption data, concluding that secondary equilibrium effects play a role due to the methyl group present on the indole structure .

Data Tables

Application AreaSpecific Use CaseReferences
PharmaceuticalsInhibitors of NOD1-induced NF-κB
Antitumor agents
Norepinephrine reuptake inhibitors
Material ScienceRed fluorescent dyes for OLEDs
Dyes and pigments
Environmental ChemistryAdsorption studies for wastewater treatment

Comparison with Similar Compounds

2-Methylindoline can be compared with other indoline derivatives such as:

Uniqueness: this compound’s unique positioning of the methyl group at the second position of the indoline ring imparts distinct chemical and biological properties, making it valuable in various synthetic and research applications .

Biological Activity

2-Methylindoline, a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, enzyme inhibitory properties, and molecular interactions.

Overview of this compound

This compound is characterized by its bicyclic structure, consisting of a fused indole and a methyl group at the second position. This structural feature contributes to its unique chemical properties and biological activities.

Cholinesterase Inhibition

Recent studies have demonstrated that this compound analogs exhibit significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study synthesized various analogs and evaluated their enzyme inhibitory activities:

  • Key Findings :
    • The analog 4b showed the highest inhibitory activity against AChE with an IC50 value of 0.648 µM.
    • Analog 4i exhibited notable inhibition against BChE with an IC50 value of 0.745 µM.

These results indicate that modifications to the indole structure can enhance the inhibitory potency against cholinesterases, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

Aromatase Inhibition

This compound derivatives have also been investigated for their potential as aromatase inhibitors, which are vital in managing estrogen-dependent cancers. A study compared the aromatase inhibitory activity of 2-methyl indole hydrazones to melatonin:

  • In Vitro Assays :
    • The hydrazones demonstrated stronger aromatase inhibition than melatonin, with several compounds showing IC50 values below 20 µM.

This suggests that this compound derivatives could serve as promising candidates for developing treatments for estrogen receptor-positive breast cancer .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target enzymes. For instance, docking simulations revealed favorable interactions between the synthesized compounds and the active sites of AChE and aromatase:

  • Docking Insights :
    • The presence of specific functional groups in the derivatives enhances binding affinity.
    • Structural modifications can lead to improved inhibitory activity through better fit within the enzyme active sites.

These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the design of new therapeutic agents .

Study on Cholinesterase Inhibitors

In a detailed investigation involving various synthesized analogs of this compound, researchers evaluated their effects on cholinergic pathways. The study highlighted:

  • Analogs Tested :
    • Compounds with pyrrolidine, piperidine, and morpholine structures were assessed.
  • Results :
    • Several analogs exhibited moderate to high inhibition against both AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders.

This case study illustrates how structural modifications can yield compounds with enhanced biological activity .

Aromatase Activity in Breast Cancer Models

Another significant case study focused on the use of 2-methyl indole hydrazones in breast cancer cell lines (MCF-7 BUS):

  • Experimental Design :
    • Both cell-free assays and cell-based assays were employed to assess aromatase activity.
  • Findings :
    • The hydrazones not only inhibited aromatase activity but also reduced cell proliferation in estrogen-dependent conditions.

This research supports the potential application of these compounds in breast cancer therapy by targeting estrogen synthesis pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylindoline, and how are reaction conditions optimized?

  • Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of 2-methylindole or reductive cyclization of substituted anilines. Optimization includes adjusting catalyst loading (e.g., palladium on carbon), hydrogen pressure (1–3 atm), and temperature (80–120°C). Solvent choice (e.g., ethanol or tetrahydrofuran) impacts yield and purity, with polar aprotic solvents favoring reduced side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and purification employs fractional distillation or column chromatography .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization combines 1^1H/13^13C NMR to confirm the indoline ring structure and methyl substitution. For example, the methyl group at C2 appears as a singlet (~δ 1.3 ppm in 1^1H NMR). Mass spectrometry (EI-MS) verifies molecular weight (133.19 g/mol), while IR spectroscopy identifies N-H stretching (~3400 cm1^{-1}) and aromatic C-H bonds. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for experimental reproducibility .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer : this compound is sensitive to oxidation and moisture. Storage under inert gas (argon or nitrogen) in amber glass vials at 4°C minimizes degradation. Handling in gloveboxes or Schlenk lines prevents exposure to air. Stability tests via periodic NMR or GC-MS are recommended for long-term studies .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate this compound’s electronic properties and reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. For example, the methyl group’s electron-donating effect increases electron density at the indoline nitrogen, enhancing reactivity in alkylation reactions. Solvent effects are incorporated using the polarizable continuum model (PCM). Validation involves comparing computed 1^1H NMR shifts with experimental data .

Q. How can researchers resolve contradictions between experimental and theoretical data in this compound studies?

  • Methodological Answer : Discrepancies (e.g., reaction yields vs. DFT-predicted activation energies) require systematic validation:

  • Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts).
  • Step 2 : Cross-check computational parameters (basis sets, solvation models) for accuracy.
  • Step 3 : Use sensitivity analysis to identify variables (e.g., temperature gradients, impurities) affecting outcomes.
    Contradictions often arise from unaccounted steric effects or solvent interactions in simulations, necessitating hybrid QM/MM approaches .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is enhanced by:

  • Ligand Design : Bulky ligands (e.g., XPhos) direct coupling to less sterically hindered positions.
  • Substrate Prefunctionalization : Introducing directing groups (e.g., boronates) at specific sites.
  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states for selective pathways.
    Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects on selectivity .

Q. How do researchers validate the mechanistic pathways of this compound in catalytic cycles?

  • Methodological Answer : Mechanistic validation employs:

  • Isotopic Labeling : 13^{13}C or 15^{15}N tracing to track bond formation/cleavage.
  • Kinetic Isotope Effects (KIE) : Comparing kH/kDk_H/k_D to identify rate-determining steps.
  • In Situ Spectroscopy : ReactIR or ESR monitors intermediates (e.g., radical species).
    Computational microkinetic modeling integrates experimental rate data to refine proposed mechanisms .

Q. Data Presentation and Reproducibility Guidelines

  • Data Tables : Include raw experimental data (e.g., yields, spectroscopic peaks) alongside processed results (statistical means, standard deviations). For computational studies, report basis sets, convergence criteria, and software versions .
  • Reproducibility : Document catalyst batch numbers, solvent lot numbers, and equipment calibration details. Share crystallographic data (CCDC numbers) or computational input files as supplementary materials .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indole
Source PubChem
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InChI

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWRJDVVXAXGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884339
Record name 1H-Indole, 2,3-dihydro-2-methyl-
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Molecular Weight

133.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6872-06-6
Record name 2-Methylindoline
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Record name 2-Methylindoline
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Record name 2-methylindoline
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Synthesis routes and methods

Procedure details

To a solution of 2-methylindole (61.2 g) in acetic acid (525 g) at 15° C. was added sodium cyanoborohydride (81 g) in portions. The reaction was then drowned in ice and water (1500 g) and the aqueous solution neutralized with sodium hydroxide (350 g). The mixture was extracted with 3 portions of ether (300 ml). The ether fractions were water washed, dried, and evaporated to give 57.4 g of an oil which was identical with an authentic sample by IR and TLC.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
525 g
Type
solvent
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
350 g
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

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